Mindodilol, (S)-
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Overview
Description
Mindodilol, (S)- is a β-adrenoceptor blocker and vasodilator. It has a molecular formula of C23H28N2O3 and a molecular weight of 380.48 . This compound is known for its stereochemistry, which is specified as absolute .
Chemical Reactions Analysis
Mindodilol, (S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mindodilol, (S)- has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. In chemistry, it serves as a β-adrenoceptor blocker and vasodilator . In biology and medicine, it is studied for its potential therapeutic effects on cardiovascular conditions
Mechanism of Action
The mechanism of action of Mindodilol, (S)- involves its role as a β-adrenoceptor blocker and vasodilator. It exerts its effects by binding to β-adrenoceptors, leading to vasodilation and a reduction in blood pressure . The molecular targets and pathways involved include the β-adrenoceptors and the associated signaling pathways that regulate vascular tone and blood pressure .
Comparison with Similar Compounds
Mindodilol, (S)- can be compared with other β-adrenoceptor blockers and vasodilators. Similar compounds include propranolol, metoprolol, and atenolol. What sets Mindodilol, (S)- apart is its specific stereochemistry and its unique combination of β-adrenoceptor blocking and vasodilatory effects .
Properties
CAS No. |
70260-56-9 |
---|---|
Molecular Formula |
C23H28N2O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(2S)-1-(1H-indol-4-yloxy)-3-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol |
InChI |
InChI=1S/C23H28N2O3/c26-19(17-28-23-8-4-7-22-21(23)9-12-24-22)15-25-13-10-18(11-14-25)16-27-20-5-2-1-3-6-20/h1-9,12,18-19,24,26H,10-11,13-17H2/t19-/m0/s1 |
InChI Key |
ARFNSMYWLYZEPU-IBGZPJMESA-N |
Isomeric SMILES |
C1CN(CCC1COC2=CC=CC=C2)C[C@@H](COC3=CC=CC4=C3C=CN4)O |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC=C2)CC(COC3=CC=CC4=C3C=CN4)O |
Origin of Product |
United States |
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